

# Unveiling the Molecular Architecture of Gelomuloside B: A Technical Guide

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## Compound of Interest

Compound Name: *Gelomuloside B*

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[City, State] – [Date] – A comprehensive technical guide detailing the chemical characterization of **Gelomuloside B**, a flavonoid glycoside isolated from the seeds of *Suregada multiflora*, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's structural elucidation, presenting key data in a structured format and outlining the experimental methodologies employed.

## Core Chemical Structure and Properties

**Gelomuloside B** is a complex flavonoid glycoside with the molecular formula  $C_{28}H_{32}O_{15}$  and a molecular weight of 608.54 g/mol .<sup>[1]</sup> The systematic name for this compound is 7-[(6-O- $\alpha$ -L-arabinopyranosyl- $\beta$ -D-glucopyranosyl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. The fundamental structure consists of a flavone backbone, specifically a derivative of apigenin, attached to a disaccharide moiety.

The structural backbone is a flavone, a class of flavonoids characterized by a C6-C3-C6 carbon framework. In **Gelomuloside B**, the aglycone part is 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, also known as acacetin. The sugar component, a neohesperidoside, is attached at the C-7 position of the flavone core. This disaccharide consists of an  $\alpha$ -L-rhamnopyranosyl unit linked to a  $\beta$ -D-glucopyranosyl unit.

## Spectroscopic Data for Structural Elucidation

The definitive structure of **Gelomuloside B** was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for the precise assignment of the chemical structure. The following tables summarize the chemical shifts ( $\delta$ ) in parts per million (ppm) for the protons and carbons of **Gelomuloside B**.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Gelomuloside B** (in DMSO- $d_6$ )

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.88	s	
H-6	6.46	d	2.1
H-8	6.83	d	2.1
H-2'	7.97	d	8.9
H-3'	7.15	d	8.9
H-5'	7.15	d	8.9
H-6'	7.97	d	8.9
4'-OCH <sub>3</sub>	3.85	s	
H-1'' (Glc)	5.10	d	7.3
H-1''' (Rha)	5.14	br s	
CH <sub>3</sub> (Rha)	0.81	d	6.0
OH-5	12.96	s	

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Gelomuloside B** (in DMSO- $d_6$ )

Carbon	Chemical Shift ( $\delta$ , ppm)	Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	164.2	C-6" (Glc)	66.8
C-3	103.2	C-1''' (Rha)	100.5
C-4	182.0	C-2''' (Rha)	70.4
C-5	161.2	C-3''' (Rha)	70.6
C-6	99.8	C-4''' (Rha)	71.9
C-7	162.8	C-5''' (Rha)	68.3
C-8	95.0	C-6''' (Rha)	17.8
C-9	157.1		
C-10	105.5		
C-1'	123.0		
C-2'	128.5		
C-3'	114.2		
C-4'	162.2		
C-5'	114.2		
C-6'	128.5		
4'-OCH <sub>3</sub>	55.5		
C-1" (Glc)	99.8		
C-2" (Glc)	73.1		
C-3" (Glc)	76.5		
C-4" (Glc)	69.5		
C-5" (Glc)	75.8		

## Mass Spectrometry (MS)

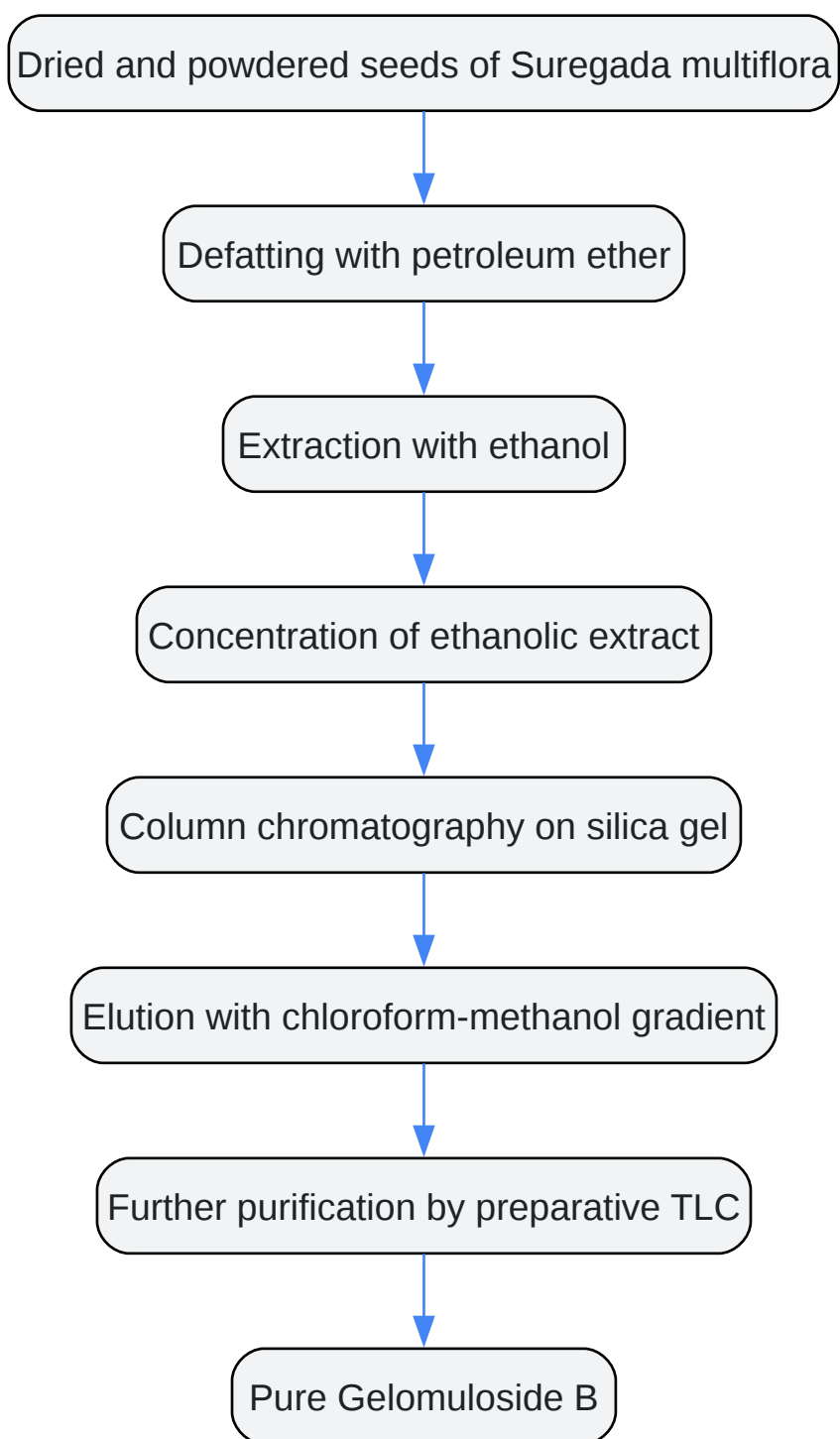
Fast Atom Bombardment Mass Spectrometry (FAB-MS) provided crucial information for determining the molecular weight and fragmentation pattern of **Gelomuloside B**. The negative ion FAB-MS spectrum showed a prominent pseudomolecular ion peak  $[M-H]^-$  at  $m/z$  607, confirming the molecular weight of 608.

## Experimental Protocols

The isolation and structural elucidation of **Gelomuloside B** involved a series of meticulous experimental procedures.

### Isolation of Gelomuloside B

The general workflow for the isolation of **Gelomuloside B** from the seeds of *Suregada multiflora* is as follows:



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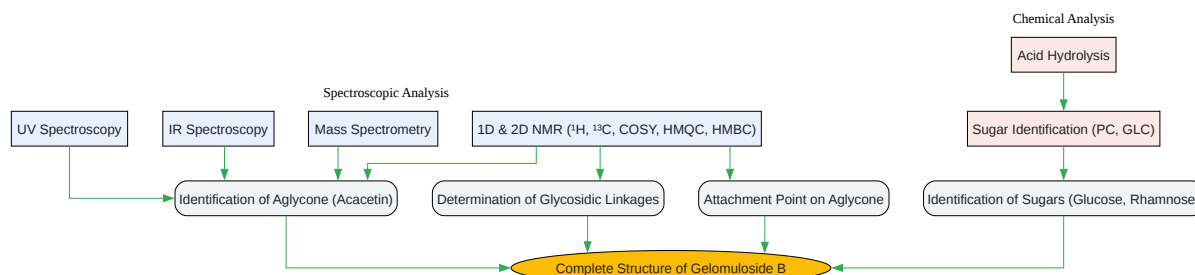
Isolation workflow for **Gelomuloside B**.

- Plant Material: The seeds of *Suregada multiflora* were collected, air-dried, and pulverized.

- Defatting: The powdered seeds were first defatted using petroleum ether to remove lipids and other nonpolar compounds.
- Extraction: The defatted material was then subjected to exhaustive extraction with ethanol.
- Concentration: The ethanolic extract was concentrated under reduced pressure to yield a crude residue.
- Chromatographic Separation: The crude extract was subjected to column chromatography on silica gel.
- Gradient Elution: The column was eluted with a gradient of chloroform and methanol, with increasing polarity.
- Purification: Fractions containing **Gelomuloside B** were further purified using preparative thin-layer chromatography (TLC) to yield the pure compound.

## Structure Elucidation Methodology

The logical process for determining the chemical structure of **Gelomuloside B** is outlined below:



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Logical workflow for structure elucidation.

- UV and IR Spectroscopy: Preliminary analysis using UV and IR spectroscopy indicated the presence of a flavonoid skeleton.
- Mass Spectrometry: FAB-MS was employed to determine the molecular weight and the masses of the aglycone and sugar moieties.
- NMR Spectroscopy: A full suite of 1D and 2D NMR experiments ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMQC, and HMBC) was conducted to assign all proton and carbon signals and to establish the connectivity within the aglycone and the sugar units, as well as the linkage between them.
- Acid Hydrolysis: To confirm the identity of the sugar components, **Gelomuloside B** was subjected to acid hydrolysis, which cleaved the glycosidic bonds.
- Sugar Analysis: The resulting monosaccharides were identified as D-glucose and L-rhamnose by comparison with authentic samples using paper chromatography (PC) and

gas-liquid chromatography (GLC).

This comprehensive guide provides a detailed overview of the chemical structure and characterization of **Gelomuloside B**, offering a valuable resource for scientists engaged in natural product chemistry and drug discovery.

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## References

- 1. researchgate.net [researchgate.net]
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